molecular formula C9H13NO B11748632 (2R)-1-amino-2-phenylpropan-2-ol

(2R)-1-amino-2-phenylpropan-2-ol

Cat. No.: B11748632
M. Wt: 151.21 g/mol
InChI Key: BDNDQOCRJGGSJO-VIFPVBQESA-N
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Description

(2R)-1-amino-2-phenylpropan-2-ol is a chiral compound with significant importance in organic chemistry and pharmaceutical applications. This compound features an amino group and a hydroxyl group attached to a phenyl-substituted carbon chain, making it a versatile intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-amino-2-phenylpropan-2-ol can be achieved through several methods, including:

    Reduction of Ketones: One common method involves the reduction of 2-phenyl-2-oxopropanoic acid using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Amination of Epoxides: Another approach is the amination of 2-phenyl-2-oxirane with ammonia or primary amines under catalytic conditions.

Industrial Production Methods: Industrial production often employs catalytic hydrogenation of the corresponding ketone or oxirane derivatives under controlled conditions to ensure high yield and enantiomeric purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: 2-phenyl-2-oxopropanoic acid, benzaldehyde.

    Reduction Products: 2-phenylpropan-2-amine, 2-phenylpropan-2-ol.

    Substitution Products: Various substituted phenylpropan-2-ol derivatives.

Scientific Research Applications

(2R)-1-amino-2-phenylpropan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as an intermediate in the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: Utilized in the development of drugs targeting neurological and cardiovascular conditions.

    Industry: Employed in the production of fine chemicals and as a precursor in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-1-amino-2-phenylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing physiological processes.

Comparison with Similar Compounds

    (2S)-1-amino-2-phenylpropan-2-ol: The enantiomer of (2R)-1-amino-2-phenylpropan-2-ol, with similar chemical properties but different biological activities.

    1-amino-2-phenylpropan-1-ol: A structural isomer with the amino group attached to a different carbon atom.

    2-phenylpropan-2-amine: A related compound with an amino group but lacking the hydroxyl group.

Uniqueness: this compound is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups, which confer distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

(2R)-1-amino-2-phenylpropan-2-ol

InChI

InChI=1S/C9H13NO/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3/t9-/m0/s1

InChI Key

BDNDQOCRJGGSJO-VIFPVBQESA-N

Isomeric SMILES

C[C@](CN)(C1=CC=CC=C1)O

Canonical SMILES

CC(CN)(C1=CC=CC=C1)O

Origin of Product

United States

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